molecular formula C17H23NO3S B2426200 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide CAS No. 898405-37-3

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide

Cat. No. B2426200
CAS RN: 898405-37-3
M. Wt: 321.44
InChI Key: VFDBXTORNFPPPR-MDZDMXLPSA-N
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Description

“N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide” is a chemical compound with the molecular formula C17H23NO3S and a molecular weight of 321.44. It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Scientific Research Applications

GIRK Channel Activation

The compound has been investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play essential roles in modulating cellular excitability and are implicated in processes such as pain perception, epilepsy, reward/addiction, and anxiety. The discovery of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide ethers as potent and selective GIRK1/2 activators opens up possibilities for therapeutic interventions. These compounds exhibit nanomolar potency and improved metabolic stability compared to existing urea-based compounds.

properties

IUPAC Name

(E)-N-butyl-N-(1,1-dioxothiolan-3-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-2-3-12-18(16-11-13-22(20,21)14-16)17(19)10-9-15-7-5-4-6-8-15/h4-10,16H,2-3,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDBXTORNFPPPR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide

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